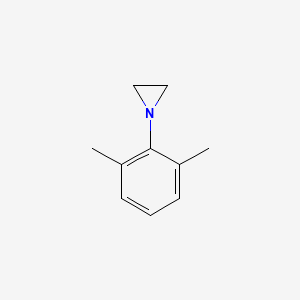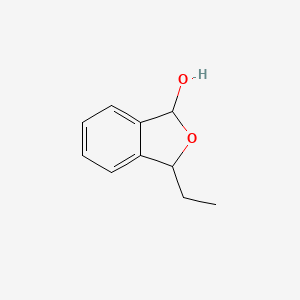![molecular formula C22H17NO4 B14452788 2-[4-(Benzyloxy)phenoxy]-8-methyl-4H-1,3-benzoxazin-4-one CAS No. 73372-76-6](/img/structure/B14452788.png)
2-[4-(Benzyloxy)phenoxy]-8-methyl-4H-1,3-benzoxazin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(Benzyloxy)phenoxy]-8-methyl-4H-1,3-benzoxazin-4-one is an organic compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring This particular compound is characterized by the presence of a benzyloxy group and a phenoxy group attached to the benzoxazine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Benzyloxy)phenoxy]-8-methyl-4H-1,3-benzoxazin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzyloxy Intermediate: The synthesis begins with the preparation of the benzyloxy intermediate. This can be achieved by reacting benzyl alcohol with a suitable phenol derivative under basic conditions.
Coupling Reaction: The benzyloxy intermediate is then coupled with a phenoxy derivative using a palladium-catalyzed Suzuki-Miyaura coupling reaction. This step forms the key carbon-carbon bond between the benzyloxy and phenoxy groups.
Cyclization: The final step involves the cyclization of the coupled product to form the benzoxazine ring. This can be achieved through a condensation reaction under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of high-throughput reactors, continuous flow chemistry, and process optimization to ensure efficient and cost-effective production.
化学反応の分析
Types of Reactions
2-[4-(Benzyloxy)phenoxy]-8-methyl-4H-1,3-benzoxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, to form corresponding benzoquinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of benzoquinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-[4-(Benzyloxy)phenoxy]-8-methyl-4H-1,3-benzoxazin-4-one has found applications in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-[4-(Benzyloxy)phenoxy]-8-methyl-4H-1,3-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and functional groups. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can modulate signaling pathways by interacting with receptors on the cell surface.
類似化合物との比較
Similar Compounds
4-(Benzyloxy)phenol: A related compound with a similar benzyloxy group but lacking the benzoxazine ring.
2-(4-Benzyloxy-3-methoxy-phenyl)-ethylamine: Another related compound with a benzyloxy group and an ethylamine moiety.
Uniqueness
2-[4-(Benzyloxy)phenoxy]-8-methyl-4H-1,3-benzoxazin-4-one is unique due to the presence of both benzyloxy and phenoxy groups attached to the benzoxazine core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
| 73372-76-6 | |
分子式 |
C22H17NO4 |
分子量 |
359.4 g/mol |
IUPAC名 |
8-methyl-2-(4-phenylmethoxyphenoxy)-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C22H17NO4/c1-15-6-5-9-19-20(15)27-22(23-21(19)24)26-18-12-10-17(11-13-18)25-14-16-7-3-2-4-8-16/h2-13H,14H2,1H3 |
InChIキー |
ZMRBRKHQLGFZBD-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)C(=O)N=C(O2)OC3=CC=C(C=C3)OCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Hydroxy-2-{3-[(propan-2-yl)oxy]phenyl}-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14452708.png)


![{[Diiodo(phenyl)silyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14452738.png)


![4-[(4-Bromophenyl)(methylsulfanyl)methylidene]morpholin-4-ium iodide](/img/structure/B14452774.png)
![6-(Ethylsulfanyl)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14452778.png)

